5-Aminomethyl-2-pyridin-2-yl-phenol
Description
5-Aminomethyl-2-pyridin-2-yl-phenol is a heterocyclic aromatic compound featuring a phenol core substituted with a pyridin-2-yl group at the 2-position and an aminomethyl group at the 5-position. Such a configuration suggests applications in medicinal chemistry (e.g., kinase inhibitors) or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(aminomethyl)-2-pyridin-2-ylphenol |
InChI |
InChI=1S/C12H12N2O/c13-8-9-4-5-10(12(15)7-9)11-3-1-2-6-14-11/h1-7,15H,8,13H2 |
InChI Key |
VNVHGKDTQNNRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Comparisons
Key Observations :
- Electronic Effects: The phenol group in 5-Aminomethyl-2-pyridin-2-yl-phenol likely increases acidity (pKa ~8–10) compared to nitrile- or carboxylic acid-containing analogs, influencing solubility and interaction with biological targets .
- Reactivity: The aminomethyl group offers nucleophilic reactivity distinct from nitriles (e.g., in ’s compound) or nitro groups (, Item 8), enabling reductive alkylation or Schiff base formation.
- Steric Considerations : The pyridin-2-yl group’s planar structure may facilitate metal coordination or π-stacking interactions, similar to nitrophenyl-substituted pyrazoles .
Pharmacological Potential
Compounds with pyridine-phenol hybrids (e.g., ’s spiroindole-piperidine derivative) are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The aminomethyl group in the target compound could enhance binding affinity via additional hydrogen-bonding interactions .
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